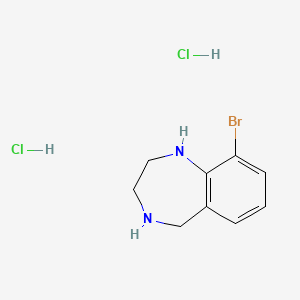

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride” is a compound with the CAS Number: 2416235-93-1 . It has a molecular weight of 277.55 . The IUPAC name for this compound is 9-bromo-1,2,3,4-tetrahydro-5H-benzo [e] [1,4]diazepin-5-one hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O.ClH/c10-7-3-1-2-6-8 (7)11-4-5-12-9 (6)13;/h1-3,11H,4-5H2, (H,12,13);1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Crystallography

Researchers have developed methods for synthesizing derivatives of 1,4-benzodiazepines, including those with bromo substituents, and analyzed their crystal structures. For example, Kravtsov et al. (2012) synthesized derivatives and examined their crystal structures, revealing different molecular forms and assembly modes in crystals due to proton migration and halogen bond interactions (Kravtsov et al., 2012).

Pharmacological Potential

Some derivatives of 1,4-benzodiazepines have been explored for their potential pharmacological effects. Andronati et al. (2002) synthesized N-substituted 3-amino-5aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones and investigated their psychopharmacological and anorexigenic properties (Andronati et al., 2002).

Receptor Binding Studies

Kelley et al. (1990) synthesized a series of compounds to study their ability to bind to the benzodiazepine receptor, finding that the 8-bromo-9-(3-formamidobenzyl) analogue showed significant activity, nearly as active as diazepam (Kelley et al., 1990).

Chemical Reactions and Mechanisms

Research into the chemical reactivity of 1,5-benzodiazepine derivatives has led to the discovery of novel reactions and products. For instance, the reaction of 2,3-dihydro-1H-1,5-benzodiazepines with dichlorocarbene produced 1,2-cycloadducts and formylated 1,2-cycloadducts, with Zhang et al. (2010) discussing the stereo-structures of these cycloadducts and the underlying mechanisms (Zhang et al., 2010).

Modulation of Receptor-Mediated Currents

Kopanitsa et al. (2001) investigated the effects of phenazepam and its metabolites on GABA-activated currents, demonstrating their potential as modulators of GABAA receptors (Kopanitsa et al., 2001).

Mécanisme D'action

While the specific mechanism of action for “9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride” is not available, similar compounds have shown high anti-tumor activity . These compounds have been evaluated against various cell lines using the MTT assay in vitro .

It has a storage temperature of room temperature . The physical form of this compound is a powder .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Orientations Futures

Propriétés

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXPRTBGYLWSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2570190.png)

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)

![methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate](/img/structure/B2570201.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)